molecular formula C11H13N3O2 B13622919 3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid

3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid

Cat. No.: B13622919
M. Wt: 219.24 g/mol
InChI Key: YROBAFBNLBPKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including medicinal chemistry, agriculture, and material science. The structure of this compound consists of a benzimidazole ring attached to a propanoic acid moiety with a methylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Propanoic Acid Moiety: The benzimidazole ring is then reacted with a suitable propanoic acid derivative to introduce the propanoic acid moiety.

    Introduction of Methylamino Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole ring and the propanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, leading to modulation of their activity. The methylamino group may enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-(Methylamino)propanoic acid: A related compound with a similar propanoic acid moiety.

    Other Benzimidazole Derivatives: Compounds with various substituents on the benzimidazole ring.

Uniqueness

3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid is unique due to its specific combination of the benzimidazole ring, propanoic acid moiety, and methylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-2-(methylamino)propanoic acid

InChI

InChI=1S/C11H13N3O2/c1-12-9(11(15)16)6-14-7-13-8-4-2-3-5-10(8)14/h2-5,7,9,12H,6H2,1H3,(H,15,16)

InChI Key

YROBAFBNLBPKAQ-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=NC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.